(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone
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Overview
Description
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methyl group and a nitrophenyl methanone moiety, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Attachment of the Nitrophenyl Methanone Moiety: The final step involves the reaction of the quinoline derivative with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinoline derivatives have shown promise in treating diseases such as malaria, cancer, and bacterial infections.
Medicine
Medically, the compound’s derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenyl group enhances its ability to interact with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that induce cellular damage. These combined effects contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the methyl and nitrophenyl substitutions.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Nitroquinoline: A compound with a nitro group directly attached to the quinoline ring.
Uniqueness
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is unique due to the specific positioning of its substituents, which enhances its reactivity and biological activity. The combination of the methyl group and the nitrophenyl methanone moiety provides a distinct set of chemical properties that are not observed in simpler quinoline derivatives.
This detailed overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-4-9-16-14(11-12)3-2-10-18(16)17(20)13-5-7-15(8-6-13)19(21)22/h4-9,11H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQMXVYAGBYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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